4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine
Description
4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine ring
Properties
Molecular Formula |
C21H26F3N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H26F3N5O/c1-16-14-19(26-20(25-16)29-10-12-30-13-11-29)28-8-6-27(7-9-28)15-17-4-2-3-5-18(17)21(22,23)24/h2-5,14H,6-13,15H2,1H3 |
InChI Key |
QSJDDXUSMNBTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine and pyrimidine rings contribute to its overall stability and activity .
Comparison with Similar Compounds
Similar Compounds
4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine: Features a trifluoromethyl group and a piperazine ring.
4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine: Contains a pyrimidine ring and a morpholine ring.
Uniqueness
The uniqueness of 4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine and pyrimidine rings contribute to its binding affinity and selectivity .
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